molecular formula C12H19N5O2 B11854170 6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 5444-66-6

6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11854170
CAS No.: 5444-66-6
M. Wt: 265.31 g/mol
InChI Key: LDVCAEPHVPEIRV-UHFFFAOYSA-N
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Description

6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidine derivative characterized by a 1-methyl group at position 1 and a 3-isopropoxypropylamino substituent at position 4. The isopropoxypropylamino side chain may enhance solubility and bioavailability compared to simpler alkyl or aryl substituents .

Properties

CAS No.

5444-66-6

Molecular Formula

C12H19N5O2

Molecular Weight

265.31 g/mol

IUPAC Name

1-methyl-6-(3-propan-2-yloxypropylamino)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H19N5O2/c1-8(2)19-6-4-5-13-12-15-10-9(11(18)16-12)7-14-17(10)3/h7-8H,4-6H2,1-3H3,(H2,13,15,16,18)

InChI Key

LDVCAEPHVPEIRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC1=NC2=C(C=NN2C)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with electron-withdrawing groups, such as 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (compound 2a), exhibit significant antimicrobial activity. In a study evaluating 10 derivatives, compounds with nitro groups (e.g., 2a) showed superior inhibition against Staphylococcus aureus (MIC: 12.5 µg/mL) compared to those with methoxy or halide substituents .

Table 1: Antimicrobial Activity of Selected Derivatives

Compound Substituent (Position 6) MIC (µg/mL) vs. S. aureus
2a 2,4-Dinitrophenyl 12.5
2c 4-Chlorophenyl 25.0
2e 4-Methoxyphenyl 50.0

Antitumor Activity and Substituent Optimization

Tricyclic pyrazolo[3,4-d]pyrimidine derivatives, such as compounds 3b and 3c, demonstrated potent antitumor activity against MCF7 breast cancer cells (IC~50~: 0.03 µM), outperforming methotrexate (IC~50~: 0.05 µM). Key structural features include chloromethyl groups and fused triazine rings, which enhance DNA intercalation or kinase inhibition . In contrast, the target compound’s isopropoxypropylamino group may favor different mechanisms, such as protein binding via hydrogen bonding.

Table 2: Antitumor Activity of Selected Derivatives

Compound Substituent (Position 6) IC~50~ (µM) vs. MCF7
3b Chloromethyl 0.03
3c Trityl 0.03
Methotrexate N/A 0.05

Role of Thioether and Aryl Substituents in Enzyme Inhibition

In ALDH1A subfamily inhibitors, derivatives like 15a (6-((3-fluorobenzyl)thio)-5-(2-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) achieved 83% yield and high purity (HPLC: 98–99%). The 3-fluorobenzylthio group at position 6 and halogenated aryl groups at position 5 improved selectivity for ALDH1A over other isoforms . The target compound’s amino-ether side chain may reduce off-target effects compared to thioether-linked analogs.

Table 3: ALDH1A Inhibitor Properties

Compound Position 6 Substituent Yield (%) HPLC Purity (%)
15a 3-Fluorobenzylthio 83 98
15c 4-Chlorophenyl 44 99

Physicochemical Properties

  • 3-Isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one : Boiling point 391.8°C, pKa 0.81, density 1.32 g/cm³ .
  • ORI-TRN-002 (6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one): Enhanced solubility due to pyridinyl group, enabling CNS penetration .
  • Target Compound: The 3-isopropoxypropylamino group likely improves water solubility and logP compared to alkylthio or nitro-substituted analogs.

Biological Activity

6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a unique arrangement of functional groups that may enhance its biological activity. This article reviews its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is C12H19N5O, with a molecular weight of approximately 265.31 g/mol. The compound features a pyrazolo ring fused to a pyrimidine structure, with specific substitutions that contribute to its pharmacological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Fragment-hybrid approaches : Combining different molecular fragments to create the target compound.
  • Palladium-catalyzed reactions : Utilizing palladium catalysts in organic solvents to facilitate bond formation between molecular fragments.

Biological Activity

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:

  • Inhibition of protein kinases : The compound has shown potential as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a critical role in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) .
  • Antitumor Activity : Similar compounds have demonstrated antitumor effects by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that related pyrazolo derivatives can effectively inhibit growth in colorectal cancer models .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
PI3Kδ InhibitionSelectively inhibits PI3Kδ with an IC50 of 14 nM
Antitumor EffectsInhibits proliferation in colorectal cancer cells
Anti-inflammatoryReduces inflammation markers in rodent models

Case Studies

  • Chronic Obstructive Pulmonary Disease (COPD) : A study explored the effects of a related pyrazolo compound on lung function in rodent models. The results indicated significant improvement in lung function and reduction in inflammatory markers, suggesting potential therapeutic applications for COPD treatment .
  • Colorectal Cancer : Research utilizing pyrazolo derivatives demonstrated effective inhibition of tumor growth in vitro and in vivo models. These findings support the development of this compound as a potential anticancer agent .

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